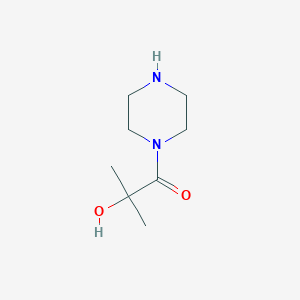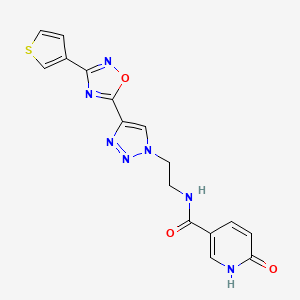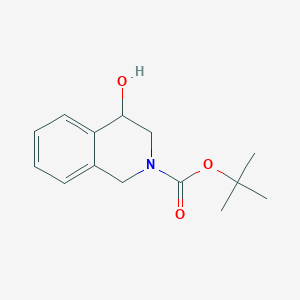
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. A related process is seen in the synthesis of compounds with piperidin-yl and methanone groups, where substitution reactions, amidation, Friedel-Crafts acylation, and hydration play crucial roles (Zheng Rui, 2010). These methods demonstrate the versatility and complexity of synthesizing molecules with piperidine and methanone functionalities, likely applicable to the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule reveals significant characteristics such as chair conformations of the piperidine ring and distorted tetrahedral geometries around sulfur atoms, as observed in related compounds (C. S. Karthik et al., 2021). These structural insights are crucial for understanding the physical and chemical behavior of the compound.
Chemical Reactions and Properties
Chemical reactions involving compounds with piperidine and methanone groups include nucleophilic substitutions, which are influenced by the presence of substituents on the thiophene and pyrimidine rings (D. Spinelli et al., 1968). The kinetics and mechanisms of these reactions can shed light on the reactivity of the target compound.
Physical Properties Analysis
The physical properties of compounds, such as thermal stability, are determined using techniques like thermogravimetric analysis. Compounds with structural similarities to the target molecule have shown stability over a wide temperature range, indicating potential stability for the target compound as well (C. S. Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of similar compounds involve interactions such as hydrogen bonding and π-π interactions, crucial for the compound's solubility, reactivity, and potential applications in various fields. The electronic properties, including the HOMO-LUMO gap, provide insights into the compound's reactivity and stability (C. S. Karthik et al., 2021).
Applications De Recherche Scientifique
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of compounds with structural elements related to the query compound. For example, new derivatives of piperidin-4-yl methanone oxime showed significant antimicrobial activity against various pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014). This suggests that compounds with similar structural features might possess antimicrobial properties and could be explored for potential applications in combating microbial infections.
Synthesis and Structural Studies
Research on the synthesis and structural analysis of related compounds provides insights into methodologies that could be applied to the synthesis and study of our compound of interest. A study detailed the synthesis and characterization of a compound through various spectroscopic techniques, revealing the stability of its structure under certain conditions and providing a basis for further modifications to enhance its biological or chemical properties (C. S. Karthik et al., 2021).
Interaction with Biological Targets
Research into structurally similar compounds has also explored their interactions with biological targets. For instance, studies on piperidine derivatives and their synthesis have shed light on potential anticancer and antimicrobial applications, suggesting avenues for the design of therapeutics based on these scaffolds (R. S. Gouhar & Eman M. Raafat, 2015; B. Vacher et al., 1999). Such studies indicate that modifications to the piperidine and pyrimidine components of molecules can significantly impact their biological activity and receptor affinity.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2S/c1-10-5-13(22-9-10)14(20)19-4-2-3-12(8-19)21-15-17-6-11(16)7-18-15/h5-7,9,12H,2-4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZOOUPJMJUPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2488316.png)


![2-(7-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2488324.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2488325.png)
![6-(4-Ethylphenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2488326.png)


![4-phenethylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2488329.png)
![2-(2,4-dichlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2488330.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)
